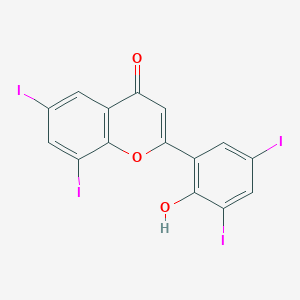
2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one typically involves multiple steps. One common method involves the reaction of 2-bromo-1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one with sodium N,N-diethyldithiocarbamate in acetone, yielding phenacyl carbodithioate . This intermediate is then subjected to cyclization using an eco-friendly reagent, HPW-SiO2, to form the desired tricyclic flavonoid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its antiproliferative effects are linked to the induction of apoptosis and inhibition of cell division in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Hydroxy-3,5-diiodophenyl)-6-(3-methoxyphenoxy)-1,3-benzothiazole: This compound shares a similar iodine-substituted phenyl structure but differs in its benzothiazole core.
1,3-bis(2-hydroxy-3,5-diiodophenyl-methylideneamino)guanidine: This compound also contains iodine-substituted phenyl groups and exhibits aggregation-induced emission enhancement.
Uniqueness
2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one is unique due to its tricyclic flavonoid structure, which imparts distinct chemical and biological properties. Its multiple iodine substitutions enhance its reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
831224-45-4 |
|---|---|
Molekularformel |
C15H6I4O3 |
Molekulargewicht |
741.82 g/mol |
IUPAC-Name |
2-(2-hydroxy-3,5-diiodophenyl)-6,8-diiodochromen-4-one |
InChI |
InChI=1S/C15H6I4O3/c16-6-1-8-12(20)5-13(22-15(8)11(19)4-6)9-2-7(17)3-10(18)14(9)21/h1-5,21H |
InChI-Schlüssel |
WEKFWANIYMICSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C2=CC(=O)C3=C(O2)C(=CC(=C3)I)I)O)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
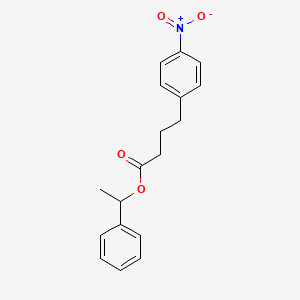
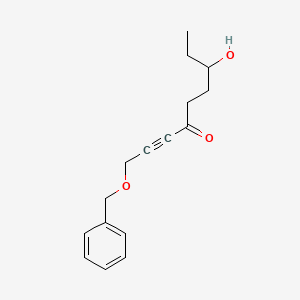
![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)

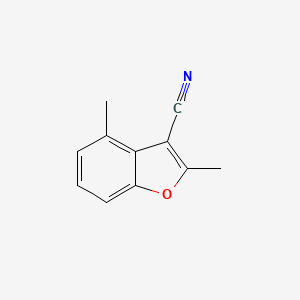

![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
![2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14220828.png)
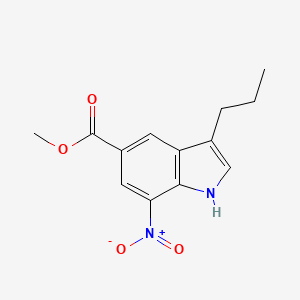

![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14220857.png)
